Product packaging for Propyl 2-furoate(Cat. No.:CAS No. 615-10-1)

Propyl 2-furoate

Cat. No.: B1329566
CAS No.: 615-10-1
M. Wt: 154.16 g/mol
InChI Key: HSCVIIISAAEVQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural and Chemical Context within Furan (B31954) Derivatives

Propyl 2-furoate is structurally defined by a furan ring connected to a propyl group via an ester linkage. ontosight.ai Its molecular formula is C₈H₁₀O₃, and it has a molecular weight of approximately 154.16 g/mol . ontosight.ainist.gov

The core of the molecule is the furan ring, a five-membered aromatic heterocycle containing one oxygen atom. This ring system imparts unique electronic properties and reactivity to the molecule. solubilityofthings.com this compound belongs to the specific subclass of furan derivatives known as furoic acid esters. foodb.cacontaminantdb.ca This group includes various esters of 2-furoic acid, such as methyl 2-furoate, amyl 2-furoate, and hexyl 2-furoate, which are often studied together in research concerning metabolism and structure-activity relationships. inchem.org

Furan derivatives themselves are a diverse family of compounds, found in nature and contributing to the flavor and aroma of some plants. solubilityofthings.com The reactivity of this compound is influenced by its functional groups. The ester linkage can undergo hydrolysis to yield 2-furoic acid and propanol (B110389). inchem.orgsmolecule.com The furan ring itself can participate in various organic reactions, including Friedel-Crafts alkylation, which has been a subject of research to understand the regioselectivity of electrophilic substitution on the furan nucleus. cdnsciencepub.com

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
Molecular Formula C₈H₁₀O₃ ontosight.ainist.gov
Molecular Weight 154.16 g/mol ontosight.ainih.gov
Physical Description Colorless liquid nih.gov
Odor Sweet-oily, herbaceous-earthy nih.gov
Boiling Point 211.0 °C at 760 mmHg nih.gov
Density 1.067 - 1.075 g/cm³ nih.gov
Refractive Index 1.471 - 1.475 nih.gov
Solubility Slightly soluble in water; soluble in oils and miscible in ethanol. solubilityofthings.comnih.gov

Significance as a Research Subject in Organic Chemistry and Related Disciplines

This compound holds significance as a research subject for several reasons. In organic synthesis, it is utilized as a building block or intermediate for creating more complex molecules. ontosight.aisolubilityofthings.com The versatility of the furan ring allows for various chemical transformations, making its derivatives, including this compound, valuable in synthetic strategies. solubilityofthings.com

The compound is a frequent subject in metabolic studies. Research indicates that furoate esters are generally hydrolyzed by carboxylesterases. inchem.org In the case of this compound, this metabolic pathway is expected to yield 2-furoic acid and propanol. inchem.org This metabolic behavior is a key consideration in the evaluation of furan derivatives used as flavoring agents. inchem.org

Furthermore, the broader class of furan-based compounds is actively investigated for potential pharmacological activities. ontosight.ai Research has explored furan derivatives for antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.aiontosight.aiontosight.ai While specific extensive research on this compound's biological activity is limited, its structural similarity to other bioactive furans makes it a compound of interest for screening and as a reference in medicinal chemistry research. ontosight.aiontosight.ai

The synthesis of this compound and related esters is also a field of study, with methods including the esterification of 2-furoic acid or the acylation of the corresponding alcohol with 2-furoyl chloride. google.comresearchgate.net Additionally, detailed spectroscopic data for this compound are available in public databases, which is essential for its identification and characterization in analytical chemistry. nist.govnih.gov This availability underlines its role as a reference compound for analytical method development, such as in gas chromatography-mass spectrometry (GC-MS). nist.govresearchgate.net

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Data Availability Source(s)
¹H NMR Spectra available in public databases. nih.gov
¹³C NMR Spectra available in public databases. nih.gov
Infrared (IR) Spectroscopy FTIR and Vapor Phase IR spectra available. nih.gov
Mass Spectrometry (MS) GC-MS (Electron Ionization) data and spectra available. nist.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O3 B1329566 Propyl 2-furoate CAS No. 615-10-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-5-11-8(9)7-4-3-6-10-7/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCVIIISAAEVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210465
Record name Propyl 2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid, sweet-oily, herbaceous-earthy odour
Record name Propyl 2-furoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/611/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

211.00 °C. @ 760.00 mm Hg
Record name Propyl 2-furoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037724
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly soluble in water; soluble in oils, miscible (in ethanol)
Record name Propyl 2-furoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/611/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.067-1.075
Record name Propyl 2-furoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/611/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

615-10-1
Record name Propyl 2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl 2-furoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl 2-furoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35559
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propyl 2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propyl 2-furoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.462
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPYL 2-FUROATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73AJ7QL41Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Propyl 2-furoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037724
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies for Propyl 2 Furoate and Its Analogues

Esterification Reactions

The formation of propyl 2-furoate is predominantly achieved through esterification, starting from either furfural (B47365) or 2-furoic acid. These processes can be conducted under various conditions, often employing catalysts to enhance efficiency and yield.

Furfural-Based Oxidative Esterification with Propanol (B110389)

A direct and efficient method for synthesizing this compound is the oxidative esterification of furfural with propanol. This one-pot reaction combines the oxidation of the aldehyde group of furfural to a carboxylic acid and its subsequent esterification with propanol. Research has demonstrated that this conversion can be effectively carried out using gold-based catalysts.

For instance, high yields of this compound have been achieved using a gold-on-hydrotalcite (Au/HT) catalyst in the presence of oxygen (O₂) and a base such as potassium carbonate (K₂CO₃). Current time information in Bangalore, IN.thieme-connect.compdx.edu This method is part of a broader strategy for converting biomass-derived platform molecules like furfural into more valuable chemical products. researchgate.netrsc.org The use of propanol not only acts as the esterifying alcohol but can also serve as the reaction solvent. researchgate.net

Esterification of 2-Furoic Acid with Propanol

The classical approach to synthesizing this compound involves the direct esterification of 2-furoic acid with propanol. 2-Furoic acid itself is commonly produced by the oxidation of furfural. google.com This method falls under the category of Fischer esterification, typically requiring an acid catalyst to proceed at a reasonable rate.

The reaction involves heating a mixture of 2-furoic acid and propanol, often with the removal of water to drive the equilibrium towards the product side. Studies on the esterification of 2-furoic acid with various alcohols have shown that the structure of the alcohol can influence the reaction conversion, with linear alcohols sometimes providing higher yields compared to more sterically hindered branched alcohols. researchgate.netua.es

Catalyst-Assisted Esterification Processes

Catalysis is crucial for the efficient and environmentally benign synthesis of furoate esters. Different catalytic systems are employed depending on the starting material.

For the oxidative esterification of furfural , gold nanoparticles supported on various materials have proven highly effective. rsc.org Supports like magnesium oxide (MgO), hydrotalcite (HT), and titanium dioxide (TiO₂) have been explored. Current time information in Bangalore, IN.thieme-connect.comresearchgate.net The basicity of the support can play a significant role, with basic sites on the catalyst surface favoring ester formation and preventing the creation of by-products like acetals. thieme-connect.comresearchgate.net For example, an Au/MgO catalyst has shown high selectivity (>99%) and yield for the synthesis of various alkyl furoates. researchgate.net While some systems require a base like K₂CO₃ or KOMe, efforts are being made to develop base-free processes to improve the environmental profile and cost-effectiveness of the synthesis. Current time information in Bangalore, IN.thieme-connect.compdx.edu

For the direct esterification of 2-furoic acid , solid acid catalysts are a green alternative to traditional homogeneous acid catalysts like sulfuric acid. uni-muenchen.de Mesoporous zirconia modified with tungstophosphoric acid (TPA) has been identified as a highly active and reusable catalyst for this reaction. ua.esuni-muenchen.de The catalytic activity is influenced by factors such as catalyst loading, the molar ratio of acid to alcohol, and temperature. ua.esuni-muenchen.de Dual catalyst systems, combining a homogenous and a heterogeneous catalyst, have also been proposed to increase the conversion of carboxylic acids to esters. thegoodscentscompany.com

Starting MaterialAlcoholCatalyst SystemKey FindingsReferences
FurfuralPropanolAu/HT, O₂, K₂CO₃High yields of this compound are achievable. Current time information in Bangalore, IN.thieme-connect.compdx.edu
FurfuralMethanol (B129727)Au/MgOHigh selectivity (>99%) and yield (up to 95% for methyl furoate); catalyst is reusable. researchgate.net
FurfuralVarious AlcoholsAu/MgOLinear alcohols resulted in higher yields than branched alcohols. researchgate.net
2-Furoic Acidn-ButanolTungstophosphoric acid/Zirconia (TPA/ZrO₂)Mesoporous acid zirconia catalyst was most active; reusable for several runs. ua.esuni-muenchen.de
2-Furoic AcidVarious AlcoholsTPA/ZrO₂Alcohol structure affects conversion; methodology is a green alternative. ua.esuni-muenchen.de

Derivatization and Functionalization Approaches

Beyond the direct synthesis of this compound, significant research has focused on the functionalization of the furan (B31954) ring to create a diverse range of analogues. These methods include the use of highly reactive organometallic reagents and strategic ring-forming reactions.

Reactions Involving Organozinc Reagents

Organozinc reagents are powerful tools for forming carbon-carbon bonds and are compatible with sensitive functional groups like esters, making them suitable for the derivatization of furoate esters. sigmaaldrich.com These reagents can be used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to introduce aryl or other organic fragments onto the furan ring. uni-muenchen.desigmaaldrich.com

For example, functionalized arylzinc reagents can be prepared and coupled with halo-furans, a process that tolerates ester functionalities. thieme-connect.com While direct examples with this compound are not prominent, the methodology has been applied to related furan systems. The synthesis of functionalized furans often involves the preparation of an organozinc derivative from a bromofuran, followed by a copper- or palladium-catalyzed coupling reaction with an appropriate partner. thieme-connect.com This approach allows for the targeted synthesis of substituted furan analogues that would be difficult to access through other means.

Furan Ring Formation Strategies

The synthesis of analogues of this compound can also be achieved by constructing the furan ring itself with the desired substituents already in place. Several strategies exist for the formation of highly functionalized furans.

One approach involves the tandem addition and cyclization of organozinc reagents to 2-alkynyl aldehydes, which can lead to tetrasubstituted furans. researchgate.net Another method is the DBU-mediated ring expansion of donor-acceptor cyclopropanes, which provides a route to multisubstituted furan derivatives under mild, transition-metal-free conditions. rsc.org

Furthermore, starting from biomass-derived materials, new catalytic routes have been developed. For instance, uronic acids can be converted into 2-formyl-5-furoic acid esters, which serve as stable alternatives to hydroxymethylfurfural (HMF) for producing furan-2,5-dicarboxylic acid (FDCA) esters. d-nb.info Arylation of furan-2-carboxylic acid or its esters with arenediazonium salts in the presence of copper catalysts can also be used to synthesize 5-arylfuran-2-carboxylic acids, which are precursors to a wide variety of heterocyclic systems. researchgate.net These methods provide access to a broad chemical space of furan compounds, including analogues of this compound.

Introduction of Substituents via Acetylation

The introduction of an acetyl group onto the furan ring of this compound and its analogues is a key transformation in the synthesis of more complex derivatives. This is most commonly achieved through electrophilic aromatic substitution, specifically the Friedel-Crafts acetylation. This reaction typically involves the use of an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a Lewis acid catalyst. masterorganicchemistry.com The electron-rich nature of the furan ring facilitates this substitution, which predominantly occurs at the C5 position, the most nucleophilic site when the C2 position is occupied by an ester group.

Research into the acetylation of furan derivatives is extensive, with various catalysts and conditions being explored to optimize yield and selectivity. google.comacs.orgajrconline.orggoogle.com While direct studies on this compound are not extensively detailed in readily available literature, the behavior of its lower alkyl analogues, methyl 2-furoate and ethyl 2-furoate, provides a strong model for its reactivity.

Detailed Research Findings

Studies on the Friedel-Crafts acetylation of methyl and ethyl 2-furoates have revealed that the reaction can be challenging. A significant finding is that the direct acetylation of alkyl 2-furoates often leads to the formation of 5-acetoacetyl-2-furoates as the major product, rather than the simple 5-acetyl derivative. researchgate.netacs.org This occurs due to the reactivity of the initial product under the reaction conditions.

To circumvent this issue, alternative multi-step synthetic routes have been developed. For instance, methyl 5-acetyl-2-furoate has been successfully prepared through the oxidation of methyl 5-(1-hydroxyethyl)-2-furoate using the Jones reagent. researchgate.net The precursor alcohol, in turn, was synthesized from ethyl 2-furoate via a sequence of chloroethylation, substitution of the chlorine with an acetoxy group, and subsequent methanolysis. researchgate.net

The choice of catalyst is crucial in the acylation of furan esters. Catalysts such as aluminum chloride, boron fluoride (B91410) etherate, and magnesium perchlorate (B79767) have been employed. acs.orgresearchgate.netcdnsciencepub.com For example, the acetylation of ethyl 3-(2-furyl)-acrylate, a vinylogous analogue of this compound, with acetic anhydride in the presence of magnesium perchlorate has been shown to yield the corresponding acetylated product. researchgate.net

Vapor phase acylation using solid acid catalysts like ferrites has also been investigated for the synthesis of 2-acetylfuran (B1664036) from furan and acetic anhydride, achieving high yield and selectivity under optimized conditions of temperature and reactant molar ratios. ajrconline.org This methodology could potentially be adapted for the continuous production of acetylated furoates.

The table below summarizes findings from the acetylation of various furan derivatives, which serve as analogues for understanding the potential synthesis of acetylated this compound.

SubstrateAcylating AgentCatalystSolventKey FindingsYield (%)Reference
FuranAcetic AnhydrideIodine-Process for nuclear acylation of furan.- google.com
FuranAcetic AnhydrideFerrite (Co²⁺/Ni²⁺/Cr²⁺)Vapor PhaseHigh yield and selectivity for 2-acetylfuran at 573 K.89.07 ajrconline.org
BenzofuranAcetic AnhydrideBoron Fluoride Etherate-Acetylation occurs, mixture heated to initiate reaction.- acs.org
Methyl 2-furoateIsopropyl chlorideAluminum ChlorideCarbon DisulfideAlkylation at C4 and C5 positions observed.32 (5-isomer), 20 (4-isomer) cdnsciencepub.com
Ethyl 3-(2-furyl)-acrylateAcetic AnhydrideMagnesium Perchlorate-Yielded the vinylogous 2-furoate as the major product.- researchgate.net
Methyl 2-furoate---Friedel-Crafts acetylation leads to 5-acetoacetyl-2-furoates.- acs.org

Elucidation of Reaction Mechanisms and Reactivity Profiles

Ester Hydrolysis Mechanisms

The ester linkage in propyl 2-furoate is susceptible to hydrolysis, a reaction that cleaves the ester back to its constituent alcohol and carboxylic acid. This process can be catalyzed by either acid or base.

In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of propanol (B110389) yield 2-furoic acid.

Base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the propoxide ion, a strong base. The propoxide ion then deprotonates the newly formed 2-furoic acid, resulting in the carboxylate salt and propanol. In general, furoate esters like this compound are expected to be hydrolyzed to 2-furoic acid and the corresponding alcohol. inchem.org This hydrolysis is often catalyzed by carboxylesterases in biological systems. inchem.org

Hydrolysis Condition Catalyst Products
AcidicH+ (e.g., H2SO4)2-Furoic Acid, Propanol
Basic (Saponification)OH- (e.g., NaOH)2-Furoate Salt, Propanol

Condensation Reactions of Furoate Esters

Furoate esters can participate in various condensation reactions, which are crucial for forming new carbon-carbon bonds and synthesizing more complex molecules.

A notable condensation reaction involving furoate esters is the doubly vinylogous aldol (B89426) reaction. researchgate.netnih.govfigshare.comacs.org In this reaction, the furan (B31954) ring acts as a dienol ether equivalent. The use of bulky Lewis acids, such as aluminum tris(2,6-diphenylphenoxide) (ATPH), can promote the reaction between a furoate ester (like methyl 5-methyl-2-furoate) and an aldehyde or ketone. researchgate.netnih.govfigshare.comacs.orgscience.gov This reaction proceeds with high yields and allows for the formation of a new C-C bond at the C5 position of the furan ring, leading to the synthesis of functionalized furans. researchgate.netnih.govfigshare.comacs.org This method provides a novel retrosynthetic approach to complex furan-containing molecules. researchgate.net

Reactants Catalyst/Reagent Product Type Key Feature
Furoate Ester, Aldehyde/KetoneBulky Lewis Acid (e.g., ATPH)Functionalized FuranC-C bond formation at the C5 position of the furan ring. researchgate.netnih.govfigshare.comacs.org

Oxidation Pathways

The furan ring in this compound is susceptible to oxidation. inchem.org The presence of the electron-rich furan ring makes it a target for various oxidizing agents. tcichemicals.com Oxidation can lead to ring-opening reactions, forming reactive intermediates. For instance, oxidation of the furan ring can be catalyzed by enzymes like cytochrome P450, potentially yielding reactive epoxides or other intermediates that can be further metabolized. inchem.org The oxidative esterification of furfural (B47365) with propanol, in the presence of a gold-based catalyst and a base, can produce this compound in high yields. researchgate.netresearchgate.net

Furan Ring Reactivity and Transformations

The furan ring in this compound is an aromatic system, but it also possesses diene character, allowing it to participate in a variety of reactions that transform the ring system.

Despite the electron-withdrawing nature of the ester group, furoate esters can act as dienes in Diels-Alder reactions, a type of [4+2] cycloaddition. rsc.orgwikipedia.org This reaction typically occurs with a suitable dienophile, such as a maleimide (B117702), to form a 7-oxabicyclo[2.2.1]heptene derivative. rsc.orgrsc.org Research has shown that these reactions can be significantly enhanced when conducted in water, and the reactivity of 2-furoic acids can be increased by converting them to their carboxylate salts. rsc.orgresearchgate.net This approach allows for Diels-Alder reactions to proceed under mild conditions, even with less reactive furan derivatives. rsc.org

Diene Dienophile Solvent/Condition Product
2-Furoic acid derivative (ester)MaleimideWater, conversion to carboxylate7-oxabicyclo[2.2.1]heptene adduct rsc.orgresearchgate.net

The furan ring in furoate esters can undergo electrophilic aromatic substitution. nih.gov Due to the directing effect of the oxygen atom in the ring and the electron-withdrawing nature of the ester group at the C2 position, electrophilic attack typically occurs at the C5 position. mdpi.com This is because the carbocation intermediate formed by attack at C5 is more stabilized. mdpi.com This regioselectivity allows for the controlled introduction of various functional groups onto the furan ring, providing a pathway to a wide range of substituted furan derivatives. nih.govmdpi.com

Ozonolysis and Degradation Pathways

The ozonolysis of furan and its derivatives, such as this compound, is a complex process characterized by the cleavage of the furan ring. While specific experimental studies on the ozonolysis of this compound are not extensively documented, the degradation pathway can be inferred from the well-established reactivity of the furan nucleus and related compounds. researchgate.netresearchgate.net

The reaction is initiated by the 1,3-dipolar cycloaddition of ozone to the double bonds of the furan ring, leading to the formation of a primary ozonide (molozonide). researchgate.net This intermediate is highly unstable and rapidly rearranges to a more stable secondary ozonide. For furan derivatives, two primary reaction pathways are proposed. researchgate.net The first involves the addition of two ozone molecules across both α,β-double bonds, forming a diozonide. Decomposition of this diozonide results in the formation of a dicarbonyl compound derived from the two β-carbons of the furan ring. researchgate.net

The second, and more commonly observed pathway, involves the reaction with a single molecule of ozone. researchgate.net The resulting mono-ozonide decomposes to yield two different dicarbonyl compounds, each containing one α- and one β-carbon from the original furan nucleus. researchgate.net In the case of furan itself, ozonolysis yields glyoxal. researchgate.net For substituted furans, a mixture of dicarbonyl compounds is typically observed. researchgate.net

A crucial aspect of the ozonolysis of furan derivatives is the formation of Criegee intermediates (CIs) upon the decomposition of the primary ozonide. researchgate.net These highly reactive species can undergo various subsequent reactions, especially in the presence of other molecules like water, leading to the formation of lower molecular weight aldehydes and carboxylic acids. researchgate.netnih.gov Theoretical studies on related furan derivatives, like 2-furoic acid, indicate that the furan ring exhibits high reactivity towards ozone, resulting in ring-opening. researchgate.netnih.gov The degradation rates are influenced by the nature and position of substituents on the furan ring. researchgate.net

The degradation of furfural, a closely related compound, can proceed via oxidation to 2-furoic acid, which is then further metabolized. ebi.ac.ukethz.ch In acidic conditions, furfural can also degrade to form formic acid and resinous products. researchgate.net While this compound possesses an ester group, the fundamental reactivity of the furan ring towards ozone is expected to follow these general principles, leading to ring cleavage and the formation of various smaller oxygenated molecules.

Rearrangement Studies, e.g., Friedel-Crafts Alkylation Analogues

The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution reactions. However, classical Friedel-Crafts alkylation using strong Lewis acids is often problematic for furan and its derivatives due to their sensitivity to acidic conditions, which can lead to polymerization and ring-opening. pharmaguideline.com Consequently, studies on rearrangement reactions analogous to Friedel-Crafts alkylation have focused on using milder catalysts or alternative synthetic strategies. pharmaguideline.comrsc.org

Research on the Friedel-Crafts isopropylation and t-butylation of methyl 2-furoate, a close analogue of this compound, provides significant insights into these rearrangement processes. cdnsciencepub.com In these studies, alkylation occurs primarily at the 4- and 5-positions of the furan ring. A key observation is the rearrangement of the alkyl group from the 4-position to the more thermodynamically stable 5-position. cdnsciencepub.com

For instance, the t-butylation of methyl 2-pyrrolecarboxylate, a related heterocyclic ester, initially yields the 4-substituted product, which then rearranges to the 5-substituted isomer. cdnsciencepub.com Similar behavior has been observed for furan derivatives. cdnsciencepub.com The isopropylation of methyl 2-furoate using isopropyl chloride and aluminum chloride in carbon disulfide was found to produce a mixture of 4-isopropyl- and 5-isopropyl-2-furoate, as well as the 4,5-diisopropyl-2-furoate. cdnsciencepub.com

The ratio of the 4- to 5-substituted products can be influenced by the reaction conditions. Further treatment of the product mixture with aluminum chloride and hydrogen chloride gas demonstrated a change in the isomer ratio, indicating a rearrangement from the 4-isopropyl to the 5-isopropyl-2-furoate. cdnsciencepub.com This suggests a thermodynamic equilibrium favoring the 5-substituted product.

Product Distribution in the Isopropylation of Methyl 2-furoate cdnsciencepub.com
ProductPercentage in Mixture
Starting Material (Methyl 2-furoate)28%
5-isopropyl-2-furoate32%
4-isopropyl-2-furoate20%
4,5-diisopropyl-2-furoate20%
Rearrangement of Isopropyl-2-furoate Isomers cdnsciencepub.com
ConditionInitial Ratio (4-isopropyl- to 5-isopropyl-2-furoate)Final Ratio (4-isopropyl- to 5-isopropyl-2-furoate)
Treatment with AlCl3/HCl0.720.49

These studies highlight that while direct Friedel-Crafts type alkylations on this compound might be challenging, the underlying principles of electrophilic substitution and subsequent rearrangement of alkyl groups on the furan ring are well-established for analogous compounds. The propensity for rearrangement is a critical consideration in the synthesis of substituted furoates.

Catalysis in Propyl 2 Furoate Chemistry

Heterogeneous Catalysis for Furoate Synthesis

Heterogeneous catalysts are favored for their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. Several solid catalysts have demonstrated high efficacy in furoate synthesis.

Gold nanoparticles supported on various metal oxides have emerged as highly active and selective catalysts for the oxidative esterification of furfural (B47365) to furoate esters under mild conditions. mdpi.com This method offers a green and economically advantageous route for producing these valuable chemicals. mdpi.com The choice of support material significantly influences the catalytic performance. For instance, in a base-free medium, Au/Al2O3 has shown higher activity compared to gold supported on ZrO2, CeO2, TiO2, and ZnO. rsc.org This enhanced performance is attributed to the good dispersion of gold nanoparticles and suitable surface acidity of the alumina (B75360) support. rsc.org

Research has demonstrated that Au/ZrO2 catalysts can achieve 100% conversion of furfural and 100% selectivity to methyl 2-furoate in 90 minutes at 120°C and 6 bar of oxygen. mdpi.com Similarly, Au/Al2O3 catalysts have achieved 99.8% furfural conversion and nearly 100% selectivity to methylfuroate at 140°C and 1 MPa of O2 within one hour. rsc.org The use of a Au/HT (hydrotalcite) catalyst with propanol (B110389) has been reported to yield high amounts of propyl 2-furoate. mdpi.com The basicity of the support is crucial, with basic oxides like MgO favoring ester formation and preventing the formation of acetal (B89532) by-products. mdpi.commdpi.com An Au/MgO catalyst provided up to a 95% yield of methyl furoate and was stable for at least four cycles. mdpi.com

Table 1: Performance of Supported Gold Catalysts in Furoate Synthesis

CatalystSupportReactantProductConversion (%)Selectivity (%)ConditionsSource
Au/ZrO₂ZirconiaFurfuralMethyl 2-furoate100100120°C, 6 bar O₂, 90 min mdpi.com
Au/Al₂O₃AluminaFurfuralMethyl 2-furoate99.8~100140°C, 1 MPa O₂, 1 h rsc.org
Au/MgOMagnesium OxideFurfuralMethyl 2-furoate10095 (Yield)30 min mdpi.com
Au/HTHydrotalciteFurfural & PropanolThis compoundHigh YieldNot specifiedO₂, K₂CO₃ base mdpi.com

Solid acid catalysts, particularly tungstophosphoric acid (TPA) supported on zirconia (ZrO₂), have proven to be efficient and recyclable for the direct esterification of 2-furoic acid with various alcohols. researchgate.netconicet.gov.ar Zirconia is a suitable support due to its thermal stability and its acidic and basic properties, which can be enhanced by adding tungstate (B81510) ions. conicet.gov.ar These composite materials are synthesized via sol-gel reactions and possess strong Brønsted acidity, which is crucial for catalyzing the esterification. researchgate.net

Studies have shown the successful synthesis of several alkyl 2-furoates, including n-butyl-2-furoate, using TPA/zirconia catalysts. researchgate.netconicet.gov.ar The catalyst's activity is influenced by parameters such as TPA content, reaction temperature, and the molar ratio of reactants. researchgate.net A key advantage of these catalysts is their stability and reusability; they can be recovered by simple filtration and reused for multiple reaction cycles without a significant loss of activity. researchgate.netconicet.gov.ar For instance, the ZrTPA30PEGT100 catalyst was reused for three runs without an appreciable loss of catalytic activity. researchgate.netconicet.gov.ar

Table 2: Esterification of 2-Furoic Acid with Various Alcohols using TPA/Zirconia Catalysts

AlcoholProductCatalystConditionsReusabilitySource
n-Butanoln-Butyl-2-furoateZrTPA30PEGT100125°C, 24 hStable for 3 runs researchgate.netconicet.gov.ar
Various AlcoholsAlkyl 2-furoatesTPA/Zirconia125°C, 10 hRecyclable researchgate.net
2-Phenoxyethanol2-Phenoxyethyl-2-furoateTPA/ZirconiaNot specifiedNot specified researchgate.net

Sulfated zirconia (SZ) is a robust solid superacid catalyst used for various acid-catalyzed reactions, including esterification. nih.govtsijournals.com The introduction of sulfate (B86663) groups onto the zirconia surface significantly increases the Brønsted and Lewis acid strength. nih.govtsijournals.com This enhanced acidity makes sulfated zirconia a promising catalyst for biomass conversion processes, such as the synthesis of furoates. nih.gov

Gold catalysts supported on sulfated zirconia have demonstrated very good catalytic properties for the oxidative esterification of furfural, showing increased activity compared to catalysts like Au/TiO₂. mdpi.com This improvement is linked to the presence of very small gold clusters that can efficiently dissociate molecular oxygen. mdpi.com The preparation method involves treating zirconium hydroxide (B78521) with sulfuric acid, followed by calcination to create the active catalytic sites. nih.govnih.gov These catalysts are particularly effective in esterification reactions, driving them toward high conversion and selectivity. nih.gov

Tungstophosphoric Acid/Zirconia Composites as Recyclable Catalysts

Homogeneous Catalysis in Furoate Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild conditions. mdpi.com In the context of furoate chemistry, well-defined soluble catalysts have been developed for the transformation of furanic precursors. For example, ruthenium pincer complexes have been used for the direct homogeneous oxidation of furfural to furoic acid, using alkaline water as the oxidant and producing hydrogen gas as a byproduct. acs.org This transformation is a key step, as the resulting furoic acid can then be esterified to produce furoate esters. The catalytic cycle involves the ruthenium complex actively promoting the oxidation while suppressing decomposition side reactions. acs.org

Catalytic Asymmetric Transformations

The development of catalytic asymmetric methods allows for the synthesis of chiral molecules with high enantiomeric purity. In furan (B31954) chemistry, such transformations are valuable for producing intermediates for pharmaceuticals and other biologically active compounds. One notable example is the enantioselective cyclopropanation of furoate esters. uni-regensburg.de The intermolecular cyclopropanation of 2-methyl furoate has been successfully catalyzed by chiral copper(I) complexes with bis(oxazoline) (box) or aza-bis(oxazoline) (azabox) ligands. uni-regensburg.de Depending on the specific chiral ligand used, either enantiomer of the resulting cyclopropane (B1198618) adduct can be obtained in high yield and enantiomeric purity. uni-regensburg.de

Mechanism of Catalytic Action in Furoate Systems

Understanding the catalytic mechanism is key to optimizing catalyst design and reaction conditions. For the oxidative esterification of furfural over supported gold catalysts, the mechanism involves the participation of both the gold nanoparticles and the support. mdpi.comrsc.org It is proposed that the reaction pathway involves the direct selective oxidation of furfural on the gold surface. mdpi.com The acid sites on a support like alumina may promote the adsorption of furfural, while the gold particles catalyze the subsequent oxidation steps. rsc.org The dissociation of molecular oxygen on small gold clusters is a critical step, generating atomic oxygen species that facilitate the reaction. mdpi.commdpi.com

In the case of esterification catalyzed by solid acids like TPA/zirconia or sulfated zirconia, the mechanism follows a classical Brønsted acid catalysis pathway. The acidic proton from the catalyst protonates the carbonyl oxygen of 2-furoic acid, activating the carbonyl group toward nucleophilic attack by the alcohol (e.g., propanol). A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final ester product, this compound, and regenerates the acid catalyst. The strength of the acid sites directly correlates with the catalytic activity. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Analysis of Propyl 2-Furoate and Related Furan (B31954) Derivatives

Quantum chemical analysis uses computational methods to solve the Schrödinger equation, providing information about electron distribution, molecular geometry, and energy levels. While direct quantum chemical analyses specifically targeting this compound are scarce in published literature, extensive research on furan and its derivatives provides a strong foundation for understanding its electronic structure and properties.

This compound consists of a furan ring attached to a propyl group via an ester linkage. acs.org The furan ring itself is an aromatic heterocycle whose electronic properties are well-documented. ontosight.ai The presence of the ester group, an electron-withdrawing substituent, significantly influences the electron density distribution across the furan ring. researchgate.net

Studies on related furoate esters, such as fluticasone (B1203827) furoate, have utilized Density Functional Theory (DFT) calculations to predict preferred geometries and analyze conformational changes. diva-portal.orgacs.org For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to optimize the geometries of furoate-containing molecules and identify reactive sites. nih.gov Such analyses reveal that the furoate ester moiety can significantly impact the molecule's interaction with its environment, for example, by occupying lipophilic pockets in receptors. capes.gov.br

The pyrolysis of the parent compound, furan, has been investigated using high-level ab initio methods like CASSCF, CASPT2, and G2(MP2). acs.org These calculations are crucial for determining the thermochemistry and rate parameters of key reactions involved in its decomposition. acs.org The unique electronic properties conferred by the furan ring are central to its reactivity in various chemical reactions. solubilityofthings.com

Table 1: Computed Properties of this compound This table presents properties of this compound computed through computational models.

PropertyValueSource
Molecular Formula C8H10O3PubChem nih.gov
Molecular Weight 154.16 g/mol PubChem nih.gov
IUPAC Name propyl furan-2-carboxylate (B1237412)PubChem nih.gov
InChIKey HSCVIIISAAEVQT-UHFFFAOYSA-NPubChem nih.gov
SMILES CCCOC(=O)C1=CC=CO1PubChem nih.gov

Reaction Pathway Modeling and Kinetic Studies

Reaction pathway modeling is essential for understanding the mechanisms of chemical transformations, such as pyrolysis or oxidation. The thermal decomposition of furan and its derivatives has been a subject of detailed kinetic modeling and theoretical investigation. acs.orgrsc.org

Theoretical studies on furan pyrolysis, using ab initio quantum chemical techniques, have identified the dominant decomposition pathways. acs.org The process is not initiated by direct ring scission, which is energetically unfavorable. acs.org Instead, the primary mechanisms involve:

1,2-Hydrogen transfer : This leads to the formation of cyclic carbene intermediates. acs.orgresearchgate.net

Carbene Decomposition : These carbenes then decompose into stable products. The major channel produces carbon monoxide (CO) and propyne, while a minor channel yields acetylene (B1199291) and ketene. acs.orgresearchgate.net

Furthermore, the kinetics of the reaction between hydroxyl (OH) radicals and furan derivatives are critical for low-temperature combustion and atmospheric chemistry. whiterose.ac.ukunizar.es Experimental and theoretical studies on OH radical reactions with furan and 2-methylfuran (B129897) show that the reaction is dominated by the addition of the OH radical to the furan ring. whiterose.ac.uk The reaction exhibits a negative temperature dependence, meaning the rate increases as the temperature decreases. whiterose.ac.uk

Table 2: Key Reaction Pathways in Furan Pyrolysis This table summarizes the main decomposition channels identified through theoretical modeling. acs.orgresearchgate.net

Initial StepIntermediateMajor ProductsMinor Products
1,2-H TransferCyclic CarbenesCO + PropyneAcetylene + Ketene

Molecular Structure-Reactivity Relationship Predictions

Understanding the relationship between molecular structure and reactivity is a cornerstone of modern chemistry, enabling the prediction of a compound's behavior. For this compound, its reactivity is primarily dictated by the interplay between the aromatic furan ring and the electron-withdrawing ester group. ontosight.aisolubilityofthings.com

The substituent on the furan ring plays a critical role in determining its chemical behavior. Theoretical studies on the pyrolysis of furan derivatives show that different side-chain functional groups lead to varied product distributions. rsc.org In the case of furoic acids and their esters, the electron-withdrawing nature of the carboxyl or ester group generally deactivates the furan ring towards electrophilic attack but makes it a reactive diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. researchgate.net

Computational studies have been used to establish structure-reactivity relationships for the reaction of OH radicals with various unsaturated compounds. whiterose.ac.uk For furan and its alkylated derivatives, the addition of the OH radical to the ring is the dominant pathway, and the position of the attack is influenced by the substituents. whiterose.ac.uk For 2,5-dimethylfuran, for example, master equation analyses indicate that OH addition is favored at the C2 site. whiterose.ac.uk

Advanced Analytical Methodologies for Propyl 2 Furoate Characterization

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of propyl 2-furoate from various matrices. Gas and liquid chromatography, often coupled with mass spectrometry, are the most powerful tools in this regard.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography-mass spectrometry (GC-MS) is a widely utilized technique for the analysis of volatile and semi-volatile compounds like this compound. acs.org In this method, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. Following separation, the compound is ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.

The National Institute of Standards and Technology (NIST) maintains a spectral library that includes the electron ionization (EI) mass spectrum of this compound, which serves as a crucial reference for its identification. nist.gov The mass spectrum of this compound typically shows a prominent peak for the molecular ion and characteristic fragment ions that aid in its structural confirmation. nist.govnih.gov For instance, GC-MS analysis using an EI-B instrument type has been documented, showing top peaks at m/z 95.0, 112.0, 39.0, 113.0, and 154.0. nih.gov Standard non-polar columns are often used in GC-MS for the analysis of such compounds. nih.gov

This compound is also included in standard mixtures for GC analysis, which are used for compound identification, verification of MS2 transitions, and retention time acquisition. metasci.ca These standards are suitable for various GC-MS platforms, including single quadrupole and triple quadrupole instruments. metasci.ca

GC-MS Data for this compound
ParameterValueSource
Instrument TypeEI-B nih.gov
Ionization ModePositive nih.gov
Top 5 Peaks (m/z)95.0 nih.gov
112.0
39.0
113.0
154.0

Liquid Chromatography (LC) Approaches

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), provides an alternative and complementary method for the analysis of this compound. sielc.com LC is especially useful for less volatile or thermally labile compounds, although this compound is amenable to both GC and LC.

Reverse-phase HPLC methods have been developed for the analysis of this compound. sielc.com A typical method might use a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or, for MS compatibility, formic acid. sielc.com Such methods are scalable and can be used for both analytical and preparative separations. sielc.com The development of Ultra-High-Performance Liquid Chromatography (UHPLC) methods, often coupled with photodiode array (PDA) detectors, allows for rapid and precise simultaneous determination of multiple compounds, including furoate derivatives, in various matrices. rroij.comrroij.com

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary methods employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide detailed information about the chemical environment of the atoms in the this compound molecule.

¹H NMR and ¹³C NMR spectral data for this compound are available in public databases such as PubChem. nih.gov The spectra provide characteristic chemical shifts and coupling constants that confirm the presence of the propyl group and the furan (B31954) ring, as well as their connectivity through the ester linkage. While specific spectral data points are not detailed in the search results, the availability of these spectra from sources like the Tokyo Kasei Kogyo Company, Ltd. is noted. nih.gov

Mass Spectrometry (MS) Applications, including High-Resolution MS and Orbitrap MS

Mass spectrometry, beyond its use as a detector for chromatography, is a critical tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) techniques, such as those utilizing Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, which can confirm the elemental formula of the compound. rasayanjournal.co.innih.gov

GC-Orbitrap MS, for example, offers high resolution (up to 60,000 FWHM) and mass accuracy (down to 1 ppm), enabling the confident identification of trace-level compounds. nih.gov A high-resolution mass spectral library for volatile compounds in fruit wines has been developed, which includes data for various furoate esters, underscoring the importance of HRMS in food analysis. nih.gov The use of UHPLC coupled with a Q-Orbitrap HRMS has also been employed for the analysis of metabolites, including furoate derivatives, in natural product extracts. rasayanjournal.co.in This technique allows for the identification of compounds based on precise precursor and fragment ion measurements. rasayanjournal.co.in

Predicted collision cross-section (CCS) values for different adducts of this compound have also been calculated, which can be a valuable parameter in ion mobility-mass spectrometry studies for further structural confirmation. uni.lu

Predicted Collision Cross Section (CCS) Data for this compound Adducts
Adductm/zPredicted CCS (Ų)Source
[M+H]⁺155.07027130.5 uni.lu
[M+Na]⁺177.05221138.3
[M-H]⁻153.05571134.8
[M+NH₄]⁺172.09681152.0
[M+K]⁺193.02615139.2
[M+H-H₂O]⁺137.06025125.3

Infrared (IR) Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like this compound. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum provides a unique molecular "fingerprint" based on the vibrational frequencies of its chemical bonds. mdpi.com

For this compound, the FTIR spectrum is characterized by specific absorption bands that correspond to its distinct functional groups. The most prominent peaks are associated with the ester group and the furan ring. The carbonyl (C=O) stretching vibration of the ester is typically a strong, sharp band observed in the region of 1700-1760 cm⁻¹. researchgate.net The C-O-C stretching vibrations of the ester and the furan ring also produce characteristic signals. researchgate.net

The analysis of furan and its derivatives provides a basis for interpreting the spectrum of this compound. udayton.eduglobalresearchonline.net The furan ring itself exhibits characteristic C-H stretching, C=C stretching, and ring breathing vibrations. researchgate.netudayton.eduglobalresearchonline.net For instance, C=C stretching of the furan ring is often observed around 1622 cm⁻¹. researchgate.net The presence of the propyl group introduces additional C-H stretching and bending vibrations from the aliphatic chain.

A representative FTIR spectrum for this compound was obtained using a capillary cell technique. nih.gov While detailed peak assignments for this compound itself are not extensively published, the expected vibrational modes can be inferred from the analysis of related furanic compounds and esters. researchgate.netglobalresearchonline.net

Table 1: General FTIR Spectral Data for Furan-Based Compounds

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Furan Ring C-H Stretching 3100 - 3250
Furan Ring C=C Stretching 1500 - 1650
Furan Ring =C-O-C= Stretching 1025 - 1220 researchgate.net
Furan Ring C-H Out-of-plane bending 750 - 800 researchgate.net
Ester C=O Stretching 1700 - 1760 researchgate.net
Ester C-O Stretching 1000 - 1300
Alkyl C-H Stretching 2850 - 3000
Alkyl C-H Bending 1375 - 1465

This table presents generalized data and specific peak positions can vary based on the molecular environment.

X-ray Fluorescence (XRF) Spectrometry for Molecular Interactions

X-ray Fluorescence (XRF) spectrometry is a powerful non-destructive analytical technique primarily used for elemental analysis. carleton.eduxrfscientific.com It operates by bombarding a sample with high-energy X-rays, which causes the ejection of inner-shell electrons from the atoms within the sample. carleton.eduthermofisher.com When outer-shell electrons fill these vacancies, they emit secondary X-rays that are characteristic of each element present. thermofisher.com This allows for the qualitative and quantitative determination of the elemental composition of a material. horiba.com

While XRF is not typically used for the direct structural characterization of organic molecules like this compound, it can be employed to study molecular interactions by probing for the presence of specific elements. northwestern.eduspectroscopyeurope.com For instance, if this compound were part of a larger complex or formulation containing elements detectable by XRF (typically elements heavier than sodium), XRF could quantify these elements. carleton.edu

In the context of organic esters, XRF has been utilized to analyze the elemental content in related compounds like fatty acid methyl esters (FAMEs), particularly for elements such as sulfur. spectroscopyonline.com The technique can also indirectly provide information about the matrix composition. For example, the oxygen content in a sample, which is not directly detectable by XRF, can be inferred by its effect on the backscatter of the primary X-rays. spectroscopyonline.com This information can be crucial for applying matrix corrections to improve the accuracy of the quantification of other elements. spectroscopyonline.com

The application of XRF to study the molecular interactions of this compound would likely be indirect, focusing on the elemental composition of its surrounding environment or any inorganic species it may be associated with. For example, in studies of self-assembled organic monolayers, XRF has been used to determine the area density of specific atoms, like bromine, which are part of the ester molecules. northwestern.edu This provides insights into the packing and arrangement of the molecules on a surface.

Sample Preparation and Derivatization Techniques

Effective sample preparation is a critical step in the analytical workflow for the accurate determination of this compound, especially when it is present in complex matrices. The choice of technique aims to isolate and concentrate the analyte of interest while removing interfering substances.

Liquid-liquid extraction (LLE) is a conventional and widely used sample preparation technique based on the principle of partitioning a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. mdpi.comnih.gov The efficiency of the extraction depends on the partition coefficient of the analyte, which is influenced by factors such as the choice of solvent and the pH of the aqueous phase. nih.govelementlabsolutions.com

For the extraction of esters like this compound from aqueous samples, a nonpolar organic solvent is typically used. restek.com The selection of the solvent is crucial and should be based on maximizing the recovery of the analyte while minimizing the co-extraction of interfering compounds. elementlabsolutions.com Common solvents used in LLE for esters and related compounds include hexane, chloroform, and dichloromethane. nih.govnih.govakademisains.gov.my The process generally involves shaking the sample with the extraction solvent in a separation funnel, allowing the phases to separate, and then collecting the organic layer containing the analyte. nih.govakademisains.gov.my

While effective, traditional LLE can be time-consuming and require large volumes of organic solvents. akademisains.gov.my Miniaturized versions of LLE, such as liquid-phase microextraction (LPME), have been developed to reduce solvent consumption. mdpi.com

Salting-out assisted liquid-liquid extraction (SALLE) is a modification of LLE that is particularly useful for extracting polar and hydrophilic compounds from aqueous solutions. nih.gov This technique involves the addition of a high concentration of an inorganic salt to the aqueous sample, which decreases the solubility of water-miscible organic solvents (like acetonitrile) in the aqueous phase, inducing phase separation. nih.govscirp.org

The addition of the salt increases the ionic strength of the aqueous phase, making it more polar and thereby promoting the partitioning of less polar analytes, such as this compound, into the organic phase. elementlabsolutions.com Acetonitrile is a commonly used solvent in SALLE due to its miscibility with water and its ability to precipitate proteins, which can be beneficial when analyzing biological samples. nih.govresearchgate.net The separated organic phase can often be directly analyzed by chromatographic methods. nih.gov

SALLE has been shown to be a simple, rapid, and efficient method for the extraction of various organic compounds, including furanic compounds, from different matrices. scirp.orgresearchgate.net The choice of salt and its concentration, as well as the type and volume of the organic solvent, are critical parameters that need to be optimized for maximum extraction efficiency. science.govnih.gov

Table 2: Comparison of LLE and SALLE

Feature Liquid-Liquid Extraction (LLE) Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
Principle Partitioning between two immiscible liquids. nih.gov Phase separation of a water-miscible solvent induced by salt addition. nih.gov
Typical Solvents Water-immiscible (e.g., hexane, dichloromethane). nih.govakademisains.gov.my Water-miscible (e.g., acetonitrile). nih.govresearchgate.net
Analytes Primarily nonpolar to moderately polar compounds. Wide range of polarities, including hydrophilic compounds. nih.gov
Advantages Well-established, versatile. Fast, simple, often provides cleaner extracts, reduced solvent use compared to traditional LLE. nih.gov

| Disadvantages | Can be time-consuming, uses larger solvent volumes. akademisains.gov.my | Requires optimization of salt type and concentration. |

Derivatization is a chemical modification process used to convert an analyte into a new compound with properties that are more suitable for a particular analytical technique, most commonly gas chromatography (GC). restek.com For esters like this compound, derivatization is generally not required for GC analysis as they are typically volatile and thermally stable. restek.com

However, derivatization is a crucial step for the analysis of the parent carboxylic acid (2-furoic acid) and alcohol (propanol) from which this compound is synthesized. Carboxylic acids, in their free form, are highly polar and can exhibit poor peak shapes and late elution times in GC due to interactions with the stationary phase. restek.com To overcome this, they are often converted into more volatile and less polar ester derivatives, such as methyl esters (FAMEs), through a process called esterification. nih.govrestek.com

Common derivatization reagents for this purpose include boron trifluoride (BF₃) in methanol (B129727) or boron trichloride (B1173362) (BCl₃) in methanol. restek.commdpi.com The reaction is typically carried out by heating the sample with the derivatizing agent, followed by extraction of the newly formed esters into a nonpolar solvent for GC analysis. mdpi.com This approach significantly improves the chromatographic performance and allows for more accurate quantification. restek.com While this compound itself would not be derivatized, this technique is fundamental in studying its synthesis precursors or degradation products. umass.eduimbibeinc.comlibretexts.orgsolubilityofthings.com

Chemical Applications As Intermediates and Building Blocks

Precursors in Pharmaceutical Synthesis

The furan (B31954) ring is a privileged scaffold in medicinal chemistry, and its derivatives, including simple esters like propyl 2-furoate, are valuable precursors in the synthesis of pharmaceutical agents. smolecule.comontosight.ai Furoate esters serve as starting materials for drugs and are investigated for their own potential biological activities, such as anti-inflammatory and antioxidant properties. smolecule.comwikipedia.org

Research has demonstrated the use of alkyl 2-furoates in the synthesis of complex therapeutic molecules. For instance, the synthesis of the natural product Sparstolonin B, which has been investigated for its metabolic benefits, utilized methyl 5-nitro-2-furoate as a key starting material. rsc.org In this synthesis, the furoate derivative undergoes an aromatic substitution as the first key step toward the complex target molecule. rsc.org

Furthermore, the parent acid, 2-furoic acid, and its esters are used to build other heterocyclic systems. The anti-amebicide drug Diloxanide is a notable example derived from 2-furoic acid. wikipedia.org While direct synthesis pathways for many commercial drugs may start from the parent acid or other derivatives, this compound represents a classic example of the furoate ester group used as a foundational element. For example, in the development of novel anti-parasitic agents, analogues of the drug Praziquantel have been synthesized incorporating a furan-2-carbonyl group, a structure directly provided by furoic acid or its esters.

The table below summarizes selected research findings on the use of furoate esters as pharmaceutical precursors.

PrecursorTarget Compound Class/ExampleSynthetic Role
Methyl 5-nitro-2-furoateSparstolonin BStarting material for multi-step total synthesis. rsc.org
2-Furoic AcidDiloxanideCore structural component. wikipedia.org
2-Furoic Acid / EstersPraziquantel AnaloguesProvides the furan-2-carbonyl moiety for new derivatives.
(R)-(+)-2-Tetrahydrofuroic acidAlfuzosin, FaropenemChiral building block for drug synthesis.

Intermediates for Agrochemical Development

Furan derivatives, including furoate esters, are recognized for their utility as intermediates in the development of agrochemicals such as pesticides and herbicides. smolecule.comontosight.aiontosight.ai The biological activity inherent in some furan-based structures makes them promising candidates for creating new crop protection agents. ontosight.ai 2-Furoic acid itself is noted as a precursor for pesticides. wikipedia.org

Specific research into the practical application of simple alkyl 2-furoates has demonstrated their potential as active antifouling agents, a specialized form of biocide used in marine paints to prevent the growth of organisms on submerged surfaces. In one study, a series of n-alkyl 2-furoates were synthesized and evaluated for this purpose.

The findings from this research are detailed in the table below, highlighting the efficacy of these furoate esters.

CompoundOrganism TestedActivity Level
n-Butyl 2-furoateArtemia salina (brine shrimp)Strong antifouling activity. researchgate.net
n-Hexyl 2-furoateArtemia salina (brine shrimp)Strong antifouling activity. researchgate.net
n-Octyl 2-furoateArtemia salina (brine shrimp)Strong antifouling activity. researchgate.net

These results indicate that simple, bio-based furoate esters have significant potential as environmentally safer alternatives to traditional metal-based antifouling compounds. researchgate.net This application underscores the role of this compound and its homologues as key intermediates for developing specialized agrochemical and biocidal products. smolecule.comresearchgate.net

Monomers and Components in Materials Science

This compound belongs to a class of furan-based monomers that are integral to the advancement of sustainable materials and polymers. chemimpex.com While this compound itself is a monofunctional ester, it serves as a model compound for the reactivity of the furan-2-carboxylate (B1237412) structure, which is the basis for many high-performance bio-based polymers. ontosight.ai

The most significant application in this field is the use of a related derivative, 2,5-furandicarboxylic acid (FDCA), to produce polyesters like poly(ethylene furanoate) (PEF). nih.govgoogle.com These polymers are considered renewable alternatives to petroleum-based plastics such as poly(ethylene terephthalate) (PET). oulu.fi The synthesis of more complex furan-based monomers often involves alkyl furoates as starting points. For example, bisfuranic monomers for polyesters have been prepared by reacting ethyl 2-furoate with acetone. mdpi.com In other synthetic strategies, ethyl 5-bromo-2-furoate has been used to create larger monomers via homocoupling reactions, which are then polymerized. oulu.fi

Another emerging application is in the formulation of novel bio-based surfactants. Researchers have developed a new class of surfactants called sulfonated alkyl furoates (SAFs) through the esterification of furoic acid with fatty alcohols, followed by sulfonation. acs.org These SAFs demonstrate a favorable performance profile, including high resistance to hard water and good foamability, presenting a green alternative to conventional surfactants. acs.org

The role of furoate esters in materials science is summarized in the table below.

Furoate DerivativeApplication AreaResulting Material/ProductResearch Finding
Ethyl 2-furoatePolyester Monomer Synthesis5,5′-Isopropylidene-bis(ethyl 2-furoate)Used as a starting material to build a larger, bifunctional monomer for polycondensation. mdpi.com
Ethyl 5-bromo-2-furoatePolyester Monomer SynthesisDiethyl 2,2'-bifuran-5,5'-dicarboxylateUndergoes homocoupling to form a monomer for high-performance polyesters. oulu.fi
Furoic Acid / Alkyl FuroatesSurfactant SynthesisSulfonated Alkyl Furoates (SAFs)Esterification with fatty alcohols creates a new class of highly scalable, bio-based anionic surfactants. acs.org

Synthesis of Other Complex Organic Compounds

As a fundamental chemical building block, this compound is a starting point for the synthesis of a wide array of more complex organic compounds. biofuranchem.com The reactivity of both the furan ring and the ester group can be exploited to build molecular complexity. csic.es Simple transformations include transesterification, where the propyl group is exchanged for other alkyl or functional groups to produce a library of different furoate esters. google.com

A particularly powerful application of furoic acid and its esters is their use as dienes in the Diels-Alder reaction. rsc.org This reaction is a cornerstone of organic synthesis for reliably forming six-membered rings. wikipedia.org Despite the electron-withdrawing nature of the ester group, which typically reduces the reactivity of furans in this type of reaction, studies have shown that 2-furoic acid derivatives are indeed competent dienes. rsc.orgresearchgate.net

The reaction involves the [4+2] cycloaddition of the furan ring (the 4π electron component) with a dienophile, such as a maleimide (B117702) (the 2π electron component), to form a 7-oxabicyclo[2.2.1]heptene adduct. rsc.org These adducts are versatile synthons that can be further converted into various saturated and aromatic carbocyclic products. researchgate.net Research has successfully employed esters like methyl, ethyl, and isothis compound in these reactions. researchgate.netrsc.org

Furan DieneDienophileReaction TypeProduct Class
2-Furoic acid esters (e.g., methyl, propyl)MaleimidesDiels-Alder Cycloaddition7-Oxabicyclo[2.2.1]heptene adducts. rsc.orgresearchgate.net
2-Furoic acidN-Methyl MaleimideDiels-Alder CycloadditionExo-adduct formed under mild conditions in water. researchgate.net

This capability makes this compound and related esters valuable intermediates for accessing complex cyclic frameworks that are relevant in the synthesis of natural products and other functional organic molecules.

Green Chemistry Principles in Propyl 2 Furoate Synthesis and Transformation

Eco-Friendly Production Methods

The pursuit of environmentally friendly production methods for propyl 2-furoate has led to significant advancements beyond traditional chemical synthesis. nih.gov These methods prioritize the reduction of hazardous substances and byproducts, often employing novel catalytic systems and reaction conditions. nih.gov

One prominent eco-friendly approach is the direct oxidative esterification of furfural (B47365). researchgate.net This method combines the oxidation of furfural to furoic acid and its subsequent esterification with propanol (B110389) into a single, streamlined process. This "tandem" or "one-pot" synthesis is advantageous as it reduces the number of reaction steps, minimizes waste, and can often be conducted under milder conditions than conventional methods. conicet.gov.ar For instance, research has demonstrated the use of gold-based catalysts for the oxidative esterification of furfural, achieving high yields of the corresponding furoate esters. mdpi.com

Another green strategy involves the esterification of 2-furoic acid using solid acid catalysts. conicet.gov.ar These catalysts are often more environmentally friendly than traditional mineral acids, as they are non-corrosive, reusable, and can be easily separated from the reaction mixture. researchgate.net The use of such catalysts simplifies the purification process and reduces the generation of acidic waste streams. researchgate.net

Furthermore, advancements in reaction technology, such as the use of microwave irradiation, have shown promise in accelerating the synthesis of furoate esters. conicet.gov.ar Microwave-assisted synthesis can lead to shorter reaction times and increased energy efficiency compared to conventional heating methods. conicet.gov.ar The development of these eco-friendly production methods is crucial for the sustainable manufacturing of this compound and other valuable bio-based chemicals.

Utilization of Biomass-Derived Feedstocks

The synthesis of this compound is intrinsically linked to the utilization of biomass, as its core furan (B31954) structure is derived from renewable resources. researchgate.net Lignocellulosic biomass, which includes agricultural residues like corn stover, sugarcane bagasse, and wood chips, serves as an abundant and non-food-competing source for the precursor molecules needed for this compound production. google.commdpi.comuts.edu.au

The key platform chemical derived from the hemicellulose fraction of this biomass is furfural. rsc.org Furfural is produced through the acid-catalyzed dehydration of pentose (B10789219) sugars, such as xylose, which are major components of hemicellulose. mdpi.com This bio-based furfural can then be transformed into 2-furoic acid through oxidation. conicet.gov.arresearchgate.net The subsequent esterification of 2-furoic acid with propanol, which can also be derived from biomass, yields this compound. researchgate.net

The direct use of biomass-derived feedstocks aligns with the principles of green chemistry by reducing the reliance on finite fossil fuels and creating a more circular economy. osti.gov The valorization of agricultural waste streams not only provides a renewable source for valuable chemicals like this compound but also addresses the environmental challenge of waste management. d-nb.info Research continues to focus on improving the efficiency of converting raw biomass into these key chemical intermediates, further enhancing the sustainability of this compound production. concordia.caresearchgate.net

Solvent Selection and Optimization for Sustainable Processes

The choice of solvent is a critical factor in the environmental impact of chemical processes, as solvents often constitute a significant portion of the waste generated. nih.govacs.org In the context of this compound synthesis, the principles of green chemistry guide the selection of solvents that are less toxic, biodegradable, and have a lower environmental footprint. usc.edu

Traditionally, organic solvents derived from petroleum have been used in chemical reactions. nih.gov However, many of these are volatile, toxic, and contribute to air pollution. whiterose.ac.uk Green chemistry promotes the use of safer alternatives. skpharmteco.com Water, for instance, is an ideal green solvent due to its non-toxicity and abundance. researchgate.net Research has shown that certain reactions, such as the Diels-Alder reaction of furoic acid derivatives, can be significantly enhanced in water. researchgate.net

For reactions where organic solvents are necessary, the focus is on selecting those with better environmental, health, and safety profiles. jk-sci.comgreenrosechemistry.com Solvent selection guides, developed by academic and industrial consortia, provide a framework for choosing greener solvents based on a range of properties. jk-sci.comgreenrosechemistry.com For example, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from biomass, are considered more sustainable alternatives to traditional ethers like tetrahydrofuran (B95107) (THF) and diethyl ether. osti.govwhiterose.ac.uk

Development of Reusable Catalysts

The development and use of reusable catalysts are cornerstones of green chemistry, offering significant advantages in terms of waste reduction and process efficiency. nih.gov In the synthesis of this compound, heterogeneous catalysts are particularly favored because they can be easily separated from the reaction mixture and reused multiple times, minimizing catalyst waste and simplifying product purification. mdpi.com

A variety of reusable catalysts have been explored for the synthesis of furoate esters. Solid acid catalysts, such as tungstophosphoric acid supported on zirconia, have been shown to be effective for the esterification of 2-furoic acid. conicet.gov.arresearchgate.net These catalysts demonstrate good activity and can be recycled for several reaction runs without a significant loss of performance. researchgate.net

Metal-organic frameworks (MOFs) are another class of promising heterogeneous catalysts. acs.org Their high porosity and tunable structure make them ideal for a range of catalytic reactions. acs.org For example, MOFs have been investigated for the synthesis of ethyl 2-furoate, a related ester, demonstrating their potential applicability to this compound production. acs.org

Furthermore, magnetic nanoparticles have been used as supports for catalysts, allowing for easy recovery using an external magnetic field. mdpi.com This approach has been successfully applied in various organic transformations and offers a convenient method for catalyst recycling. mdpi.com The ongoing research into novel, robust, and recyclable catalysts is crucial for the development of sustainable and economically viable processes for producing this compound and other bio-based chemicals. oatext.com

Future Research Directions

Advanced Catalytic Systems for Enhanced Selectivity and Yield

Future research should concentrate on novel heterogeneous catalysts that offer high activity and stability. Gold-based catalysts, for instance, have demonstrated considerable potential in the aerobic oxidation of furfural (B47365). mdpi.com Gupta et al. reported high yields of propyl 2-furoate using a gold hydrotalcite (Au/HT) catalyst in the presence of O₂ and a base. mdpi.comresearchgate.net Further investigation could explore different support materials for gold nanoparticles, such as various metal oxides (e.g., CeO₂, TiO₂, MnO₂), to modulate catalytic activity and prevent metal leaching. mdpi.com The synergy between gold and other metals in bimetallic catalysts, like gold-copper systems, could also lead to enhanced performance under milder reaction conditions. unibo.it

Additionally, research into base-free or base-co-catalyzed systems is warranted. While bases like K₂CO₃ can significantly improve conversion rates, their use can complicate product separation and waste management. researchgate.netrsc.org Developing catalysts with intrinsic basic sites or that can operate efficiently in the absence of a homogeneous base would represent a significant advancement. researchgate.net The influence of the catalyst preparation method, particle size, and surface properties on the reaction outcome requires systematic study to establish clear structure-performance relationships.

Catalyst SystemSubstratesKey Findings/Future Direction
Gold/Hydrotalcite (Au/HT)Furfural, Propanol (B110389)Achieved high yields of this compound. Future work could optimize support and base to improve efficiency and recyclability. mdpi.comresearchgate.net
Gold on Metal Oxides (e.g., Au/CeO₂, Au/TiO₂)Furfural, AlcoholsKnown for high intrinsic oxidation activity. Research should focus on support effects and developing base-free conditions. mdpi.comrsc.org
Bimetallic Catalysts (e.g., Au/Cu)5-HydroxymethylfurfuralShowed synergistic effects and high activity. This concept can be applied to this compound synthesis to achieve higher yields under milder conditions. unibo.it

Deeper Mechanistic Understanding via Advanced Spectroscopic and Computational Methods

A profound understanding of the reaction mechanisms governing the formation and subsequent reactions of this compound is essential for process optimization and the discovery of new applications. The deployment of advanced spectroscopic and computational tools is pivotal in this endeavor.

In situ spectroscopic techniques, such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time data on the reaction progress. rsc.orgresearchgate.net These methods allow for the identification of transient intermediates and by-products, offering a window into the reaction pathway. rsc.orgresearchgate.net For example, monitoring the characteristic peaks of the starting materials (furfural and propanol) and the formation of the ester product can elucidate the kinetics and help identify rate-limiting steps. rsc.org Spectroscopic analysis using techniques like gas chromatography-mass spectrometry (GC/MS) is also vital for confirming the structure of final products and identifying trace impurities. e3s-conferences.orgnih.gov

Complementing these experimental techniques, computational chemistry offers powerful predictive capabilities. whiterose.ac.ukacs.org Density functional theory (DFT) calculations can be used to map the potential energy surfaces of reaction pathways, such as the esterification of 2-furoic acid or the oxidative esterification of furfural. researchgate.net Such studies can determine the activation energies for different proposed mechanisms, helping to identify the most favorable reaction routes. acs.org Furthermore, computational models can predict how changes in the catalyst or substrate structure might influence reactivity, guiding the rational design of more efficient synthetic protocols. whiterose.ac.uk For instance, master equation analyses can be used to model the kinetics of complex reaction systems involving multiple intermediates, as has been done for other furan (B31954) derivatives. whiterose.ac.uk

Integration of this compound in Novel Sustainable Synthetic Cascades

This compound, derived from biomass-based furfural, is well-positioned to be a building block in sustainable synthetic cascades. mdpi.comnih.gov These multi-step, one-pot reactions are a hallmark of green chemistry, minimizing waste, energy consumption, and purification steps. Future research should explore the integration of this compound synthesis and its subsequent conversion into more complex, high-value molecules.

One promising avenue is its use in Diels-Alder reactions. The furan ring in this compound can act as a diene in [4+2] cycloadditions, providing access to a variety of carbocyclic structures. researchgate.netresearchgate.net Research has shown that even electron-poor furoic acids and their esters can participate in these reactions, which can be enhanced by using water as a solvent. researchgate.net Developing catalytic systems that first produce this compound from furfural and then promote its in-situ cycloaddition with a suitable dienophile would constitute a highly efficient cascade process for producing complex chemical scaffolds from simple biomass precursors. researchgate.net

Another area of exploration is the selective hydrogenation or oxidation of the furan ring or the ester group. Catalytic transfer hydrogenation, using hydrogen donors like formic acid or isopropanol, offers a potentially safer and more sustainable alternative to high-pressure H₂ gas for producing derivatives like propyl tetrahydrofuroate. researchgate.net Conversely, selective ring-opening or oxidation reactions could yield valuable linear C7 or C8 dicarboxylic acids or other functionalized molecules, expanding the chemical space accessible from furfural. The challenge lies in developing highly selective catalysts that can target a specific functional group in the molecule while leaving others intact.

Exploration of Structure-Reactivity Relationships for Targeted Chemical Design

Understanding the relationship between the molecular structure of furan derivatives and their chemical reactivity is crucial for designing new molecules with specific, targeted properties. whiterose.ac.ukiiarjournals.org While this compound itself has defined characteristics, systematic modifications to its structure could unlock novel applications.

Future research should focus on establishing clear structure-activity and structure-property relationships. This involves synthesizing a library of related furan esters with varying alkyl chains (e.g., methyl, ethyl, butyl) and substituents on the furan ring. ontosight.ainih.gov By comparing the reactivity, physical properties, and biological activity (where relevant) of these analogs, researchers can deduce the influence of different structural motifs. iiarjournals.orgresearchgate.net For example, studies on furan-fused chalcones have shown that the presence and position of the furan ring can significantly impact antiproliferative activity. iiarjournals.org Similar principles could be applied to design this compound derivatives for applications in agrochemicals or materials science. vulcanchem.com

This exploration would be greatly aided by computational studies to predict properties such as electronic structure, solubility, and reactivity, thereby streamlining the experimental design process. acs.org The unique electronic properties conferred by the furan ring can be fine-tuned through substitution, potentially leading to the development of novel functional materials or bioactive compounds. solubilityofthings.comontosight.ai

Q & A

Q. What are the established synthetic pathways for Propyl 2-furoate, and how do reaction conditions influence yield?

  • Methodology : Optimize synthesis via esterification of 2-furoic acid with propanol under acid catalysis (e.g., H₂SO₄). Monitor yields via gas chromatography (GC) under varying temperatures (60–100°C) and molar ratios (1:1 to 1:3 acid:alcohol). Compare with enzymatic catalysis for green chemistry applications .
  • Key Metrics : Purity (≥98% by HPLC), reaction time (4–12 hrs), and scalability (batch vs. continuous flow).

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound’s structural and functional properties?

  • Approach : Assign ¹H/¹³C NMR peaks (e.g., furan ring protons at δ 6.3–7.4 ppm) and IR carbonyl stretches (~1720 cm⁻¹). Validate via mass spectrometry (m/z 144.1 for [M+H]⁺) .
  • Data Interpretation : Cross-reference with databases (NIST Chemistry WebBook) to confirm absence of isomers or impurities.

Q. What are the solubility and stability profiles of this compound in common solvents and under varying pH conditions?

  • Experimental Design : Test solubility in polar (water, ethanol) vs. nonpolar solvents (hexane) using shake-flask method. Assess stability via accelerated degradation studies (40–80°C, pH 2–12) with HPLC monitoring .

Advanced Research Questions

Q. How can contradictory data on this compound’s thermal stability be resolved across literature sources?

  • Analysis Framework : Apply Arrhenius kinetics to degradation studies (TGA/DSC) under inert vs. oxidative atmospheres. Compare activation energies (Eₐ) from independent studies and identify methodological discrepancies (e.g., heating rate, sample purity) .
  • Resolution : Propose standardized testing protocols (ISO/ASTM) to harmonize data collection .

Q. What novel applications of this compound are emerging in biodegradable polymers, and how do its properties compare to petrochemical alternatives?

  • Research Design : Synthesize copolymers with lactides/caprolactones and evaluate mechanical properties (tensile strength, Tg) via DMA. Use life-cycle assessment (LCA) to benchmark sustainability metrics (carbon footprint, recyclability) .

Q. How does this compound interact with biological systems, and what molecular mechanisms underpin its EFSA “no safety concern” status?

  • Methodology : Conduct in vitro assays (Ames test, cytotoxicity on HepG2 cells) and in vivo rodent studies (OECD 408). Cross-validate with computational models (QSAR, molecular docking) to predict metabolite pathways and receptor binding .

Data Integrity and Reproducibility

Q. What strategies ensure reproducibility in this compound synthesis and characterization across labs?

  • Best Practices : Document reaction parameters (catalyst loading, solvent grade) using electronic lab notebooks (ELNs). Share raw spectral data (NMR, MS) in open repositories (Figshare) with metadata annotations .

Q. How can researchers address batch-to-batch variability in this compound’s physicochemical properties?

  • Quality Control : Implement statistical process control (SPC) charts for critical parameters (pH, purity). Use DOE (Design of Experiments) to identify key variables (e.g., drying time, storage conditions) .

Tables for Key Data

Table 1 : Physicochemical Properties of this compound

PropertyValue/RangeMethodReference
Molecular Weight144.17 g/molMS
Melting Point-10°C to 5°CDSC
LogP (Octanol-Water)1.85 ± 0.2Shake-flask/HPLC

Table 2 : Safety and Regulatory Status

ParameterEFSA ConclusionKey Study TypeReference
GenotoxicityNegative (Ames test)In vitro/In vivo
Acute Toxicity (LD50)>2000 mg/kg (rat, oral)OECD 423

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propyl 2-furoate
Reactant of Route 2
Reactant of Route 2
Propyl 2-furoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.